molecular formula C18H24N4O5S2 B2871788 ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 1207035-13-9

ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2871788
CAS No.: 1207035-13-9
M. Wt: 440.53
InChI Key: XFQAEVWTWCAWOU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate is a synthetic heterocyclic compound featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and methyl groups at positions 3 and 3. The pyrazole is linked via an acetamido bridge to a thiazole ring, which is further functionalized with an ethyl ester. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical.

Properties

IUPAC Name

ethyl 2-[2-[[2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S2/c1-4-27-17(24)7-13-9-28-18(19-13)20-16(23)8-15-11(2)21-22(12(15)3)14-5-6-29(25,26)10-14/h9,14H,4-8,10H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQAEVWTWCAWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrothiophene moiety, a pyrazole ring, and a thiazole group. This structural complexity suggests diverse interactions with biological targets, contributing to its potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Tetrahydrothiophene Derivative : The initial step may involve the reaction of 3-amino derivatives with ethyl acetate in the presence of bases like triethylamine.
  • Coupling Reactions : Subsequent coupling reactions are performed to attach the pyrazole and thiazole groups.
  • Purification : Final products are purified using techniques such as chromatography to obtain high-purity compounds suitable for biological assays.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound). The compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving the activation of specific signaling pathways .

The mechanism by which this compound exerts its biological effects primarily involves interaction with G protein-coupled receptors (GPCRs), particularly GIRK channels. Activation of these channels is crucial for modulating cellular excitability and can influence various physiological processes such as neurotransmission and muscle contraction .

Study 1: GIRK Channel Activation

A study focused on the discovery and characterization of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers demonstrated that these compounds serve as potent activators of GIRK channels. The research found that certain derivatives exhibited nanomolar potency and improved metabolic stability compared to traditional compounds .

CompoundPotency (nM)StabilityMechanism
Compound A50HighGIRK Activation
Compound B20ModerateGIRK Activation

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of similar thiophene derivatives against a panel of bacterial strains. The results indicated that these compounds displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Activity : Compounds with pyrazole-thiazole hybrids (e.g., 13a–13d) show efficacy against Gram-positive bacteria, suggesting the target compound could share similar targets .
  • Enzyme Inhibition : Ureido-thiazole derivatives () inhibit proteases via urea-mediated hydrogen bonding. The target’s acetamido group may replicate this mechanism with higher stability .

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